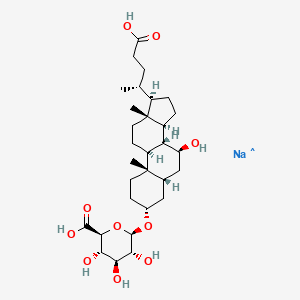![molecular formula C12H21N5O5 B14092766 2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide](/img/structure/B14092766.png)
2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglutaminylglutamine amide is a dipeptide compound known for its role in osmoregulation in certain bacteria. It is particularly noted for its accumulation in response to osmotic stress in organisms such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound helps these bacteria adapt to high osmolarity environments by maintaining cellular stability and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglutaminylglutamine amide typically involves the formation of peptide bonds between N-acetylglutamine and glutamine. This process can be catalyzed by enzymes or chemical reagents under specific conditions. One common method involves the use of an ATP-dependent enzyme that catalyzes the formation of the dipeptide .
Industrial Production Methods
Industrial production of N-Acetylglutaminylglutamine amide may involve biotechnological approaches, utilizing genetically engineered microorganisms that can produce the compound in large quantities under controlled conditions. These methods often rely on the manipulation of metabolic pathways to enhance the yield of the desired dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglutaminylglutamine amide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield individual amino acids.
Acylation: Adding an acyl group to the compound.
Transamidation: Exchange of amide groups with other amines.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Acylation: Requires acylating agents such as acyl chlorides or anhydrides.
Transamidation: Can be performed under mild, metal-free conditions using specific catalysts.
Major Products Formed
Hydrolysis: Produces N-acetylglutamine and glutamine.
Acylation: Forms N-acyl derivatives of the dipeptide.
Transamidation: Results in new amide compounds with different amine groups.
Wissenschaftliche Forschungsanwendungen
N-Acetylglutaminylglutamine amide has several applications in scientific research:
Biotechnology: Used in the study of osmoregulation and stress responses in bacteria
Medicine: Potential therapeutic applications due to its role in cellular protection and stability.
Cosmeceuticals and Pharmaceuticals: Utilized for its stabilizing effects on proteins and nucleic acids.
Cryoprotectant: Helps in the preservation of biological samples by protecting cells from damage during freezing.
Wirkmechanismus
The mechanism by which N-Acetylglutaminylglutamine amide exerts its effects involves its role as an osmolyte. It helps maintain cellular osmotic balance by accumulating inside cells under high osmolarity conditions. This accumulation is regulated by specific enzymes and genetic pathways that are induced by osmotic stress . The compound interacts with cellular components to stabilize proteins and membranes, thereby protecting cells from osmotic damage .
Vergleich Mit ähnlichen Verbindungen
N-Acetylglutaminylglutamine amide is unique among osmolytes due to its specific structure and function. Similar compounds include:
Glycine betaine: Another osmolyte that protects cells from osmotic stress.
Ectoine: A compatible solute with similar protective functions in high osmolarity environments.
Trehalose: A sugar that also acts as an osmoprotectant in various organisms.
These compounds share the common feature of helping organisms adapt to osmotic stress, but N-Acetylglutaminylglutamine amide is distinguished by its specific role in certain bacterial species and its unique chemical structure .
Eigenschaften
Molekularformel |
C12H21N5O5 |
|---|---|
Molekulargewicht |
315.33 g/mol |
IUPAC-Name |
2-[(2-acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide |
InChI |
InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22) |
InChI-Schlüssel |
KLQXKYZBJWERSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092683.png)
![3-(2-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092684.png)
![7-Chloro-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092686.png)

![1-[3-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14092692.png)
![Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14092696.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14092721.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092727.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092737.png)
![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092743.png)
![3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14092744.png)
![7-Methyl-2-(prop-2-en-1-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092751.png)
